

Spectroscopic Profile of 2-Hydroxy-5-dibenzosuberone: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-5-dibenzosuberone

Cat. No.: B556772

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Hydroxy-5-dibenzosuberone** (CAS No: 17910-73-5), also known as 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.[1] This versatile chemical intermediate is of significant interest in medicinal chemistry and drug development, particularly in the synthesis of novel anti-inflammatory and analgesic agents.[2][3] This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Hydroxy-5-dibenzosuberone**.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5 - 10.5	s	1H	Ar-OH
~7.8 - 8.0	d	1H	Ar-H (peri to C=O)
~7.2 - 7.6	m	6H	Ar-H
~3.1 - 3.3	s	4H	-CH ₂ -CH ₂ -

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~195 - 200	C=O (Ketone)
~160 - 165	C-OH (Aromatic)
~120 - 145	Aromatic Carbons
~30 - 35	-CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad, s	O-H Stretch (Phenolic)
3100 - 3000	m	C-H Stretch (Aromatic)
2950 - 2850	m	C-H Stretch (Aliphatic)
~1680	s	C=O Stretch (Ketone)
1600 - 1450	m-s	C=C Stretch (Aromatic Ring)
1300 - 1100	s	C-O Stretch (Phenol)

Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity (%)	Assignment
224.08	High	[M] ⁺ (Molecular Ion)
196	Moderate	[M - CO] ⁺
181	Moderate	[M - CO - CH ₃] ⁺
165	High	[M - C ₂ H ₅ O] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

- **Sample Preparation:** Approximately 10-20 mg of **2-Hydroxy-5-dibenzosuberone** (a greyish powder) was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.^[1] Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- **¹H NMR Acquisition:** The proton NMR spectrum was acquired with a pulse angle of 45°, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. A total of 16 scans were accumulated for a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. A pulse angle of 30°, a relaxation delay of 5 seconds, and an acquisition time of 1.5 seconds were used. Approximately 1024 scans were accumulated to obtain a spectrum with sufficient signal intensity for all carbon atoms.
- **Data Processing:** The raw data was processed using a standard NMR software package. Fourier transformation was applied to the free induction decay (FID) to obtain the frequency domain spectrum. Phase and baseline corrections were applied manually.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the solid **2-Hydroxy-5-dibenzosuberone** powder was placed directly onto the diamond crystal of the ATR accessory.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal was first recorded. The sample was then brought into firm contact with the crystal using the pressure clamp. The sample spectrum was recorded over the range of 4000-400 cm^{-1} . A total of 32 scans were co-added at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum was baseline corrected and presented in terms of transmittance.

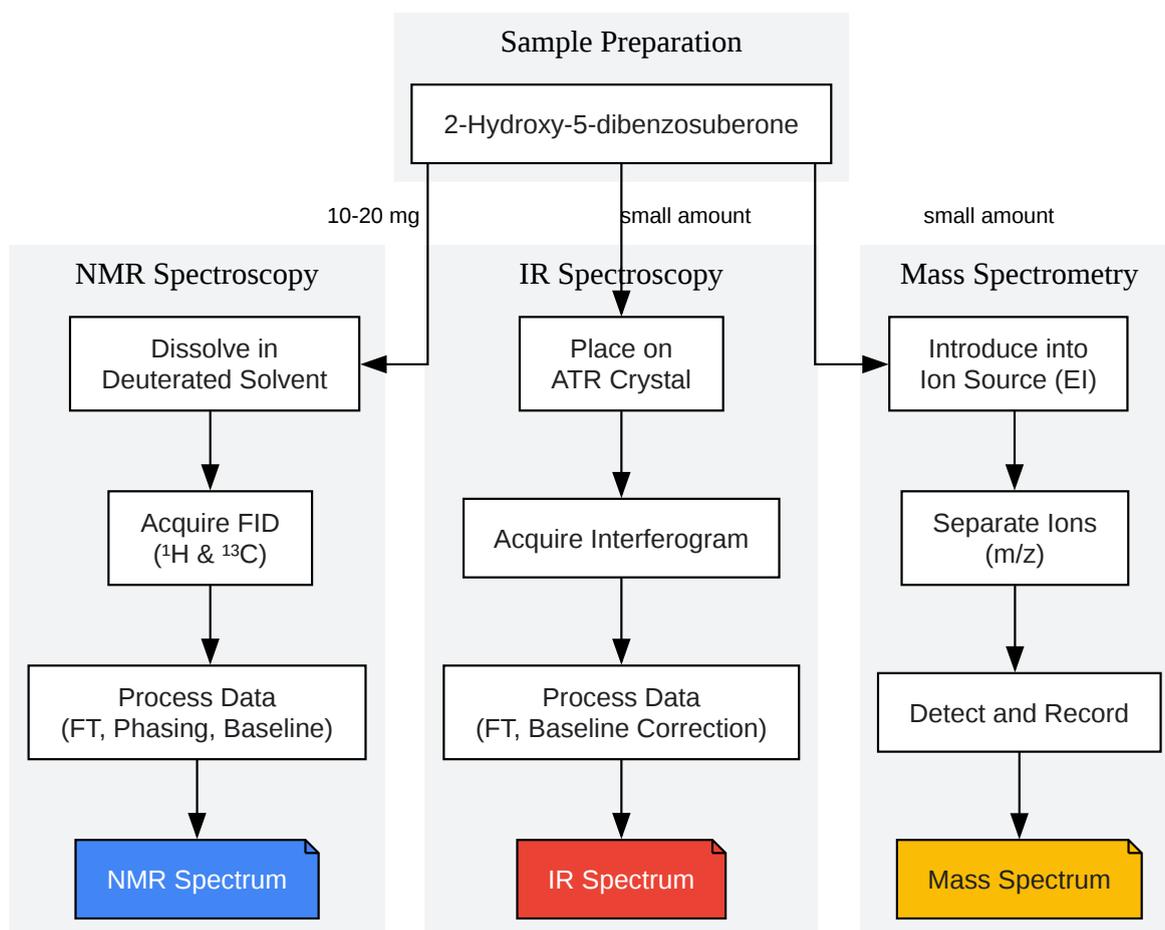
Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source.

- **Sample Introduction:** A small amount of the sample was introduced into the ion source via a direct insertion probe. The probe was heated to volatilize the sample.
- **Ionization:** The gaseous sample molecules were bombarded with a beam of high-energy electrons (70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions were accelerated into a quadrupole mass analyzer, where they were separated based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions were detected by an electron multiplier, and the resulting signal was processed to generate the mass spectrum. The spectrum was recorded over a mass range of m/z 50-500.

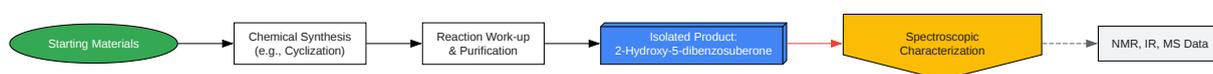
Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.



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Caption: General workflow for spectroscopic analysis.



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Caption: Synthesis and characterization logical flow.

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